N-(2-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide
Description
The compound N-(2-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide features a multi-functionalized structure comprising:
- N-(2-fluorophenyl) group: Enhances lipophilicity and influences binding interactions via halogen bonding .
- Thioacetamide linker: Facilitates conjugation between aromatic and heterocyclic moieties, common in bioactive molecules .
- Methylamino-oxoethyl side chain: Introduces a secondary amide group, impacting solubility and steric effects .
Properties
IUPAC Name |
2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S/c1-17-13(22)7-20-10(8-21)6-18-15(20)24-9-14(23)19-12-5-3-2-4-11(12)16/h2-6,21H,7-9H2,1H3,(H,17,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXDZUTZUFAIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The imidazole ring contributes to the compound's biological activity, particularly in interactions with biological targets.
- Functional Groups : The presence of a fluorophenyl group and a thioacetamide moiety enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18FN3O2S |
| Molecular Weight | 325.38 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 3.4 |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli. The results showed:
- MIC against S. aureus : 32 µg/mL
- MIC against E. coli : 64 µg/mL
These results suggest that the compound may serve as a potential lead in the development of new antibacterial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly in relation to its ability to inhibit specific cancer cell lines.
The proposed mechanism involves the inhibition of key enzymes involved in cancer metabolism. For instance, it has been shown to inhibit isocitrate dehydrogenase (IDH) mutants, which are implicated in various cancers such as gliomas and acute myeloid leukemia (AML) .
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) |
|---|---|
| U87 (Glioma) | 12.5 |
| HL-60 (AML) | 10.0 |
| MCF-7 (Breast Cancer) | 15.0 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
Absorption and Distribution
Preliminary studies suggest that the compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1 hour. Its distribution appears to be extensive, with significant accumulation in liver and kidney tissues.
Toxicological Profile
Toxicity studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models up to a dose of 100 mg/kg .
Scientific Research Applications
Research indicates that N-(2-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide exhibits a range of biological activities:
Anticancer Properties
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies indicate that it may induce apoptosis through mechanisms involving caspase activation. For instance, in tests against pancreatic cancer cell lines, significant reductions in cell viability were observed.
Antimicrobial Activity
This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
Similar compounds have been investigated for their ability to inhibit enzymes linked to various diseases, including neurodegenerative disorders. The presence of specific functional groups in this compound may enhance its inhibitory effects on target enzymes.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of specific enzyme activities |
Anticancer Study
A study evaluated the effects of this compound on human pancreatic cancer cells. The results indicated that the compound significantly reduced cell viability, with mechanisms involving apoptosis pathways being activated.
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results showed that it effectively inhibited growth, indicating its potential utility in treating bacterial infections.
Enzyme Interaction Studies
Research into enzyme kinetics revealed that this compound could inhibit enzymes associated with neurodegenerative diseases, highlighting its therapeutic potential in neurology.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities:
Key Observations:
Imidazole Modifications : The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with benzoyl (lipophilic, ) or methyl (moderate polarity, ) substituents.
Side Chain Variations: The methylamino-oxoethyl chain introduces a secondary amide, differentiating it from simpler acetamide linkers (e.g., ).
Physicochemical and Crystallographic Insights
- Hydrogen Bonding : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N bonds stabilizing crystal packing . The target compound’s hydroxymethyl group may participate in additional O–H⋯O/N interactions.
- Thermal Stability : Melting points for similar compounds range widely (115–491 K), influenced by substituent bulk and symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
